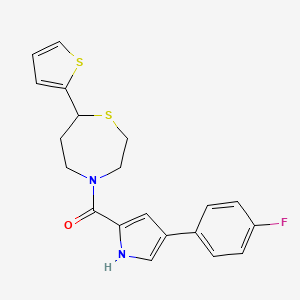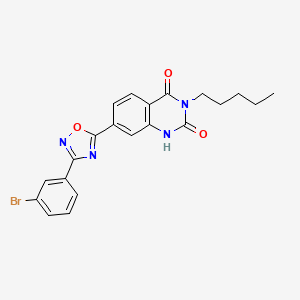
7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its molecular formula, structural formula, and the functional groups present in the molecule. The compound you mentioned appears to contain a quinazoline and an oxadiazole ring, which are both heterocyclic compounds .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would involve a detailed examination of each step in the synthesis process, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents, stability under different conditions, and its behavior in solution .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, polarity, and reactivity .Applications De Recherche Scientifique
Anticancer Activity
The structural complexity of this compound, particularly the presence of the oxadiazole and quinazoline moieties, indicates it may have applications in anticancer research. Compounds with similar structures have been synthesized and tested for their in vitro anticancer activity against various human cancer cell lines . The presence of a bromophenyl group could also suggest potential in molecular docking studies related to cancer therapy.
Multicomponent Reactions (MCRs)
The compound’s structure is conducive to participating in multicomponent reactions, which are valuable in medicinal chemistry for the synthesis of diverse heterocyclic compounds. Indole-based compounds, which share some structural similarities, have been extensively used in MCRs to create various organic compounds with significant biological and pharmaceutical activities .
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a core part of organic chemistry and pharmaceuticals. The oxadiazole and quinazoline rings in the compound suggest it could be a precursor or intermediate in the synthesis of novel heterocyclic compounds, which are often pursued for their therapeutic potential .
Molecular Docking Studies
Given the structural features of the compound, it could be used in molecular docking studies to predict the interaction with various biological targets. This is particularly relevant in the design of new drugs, where understanding the interaction at the molecular level can significantly impact the development of more effective pharmaceuticals .
Development of Chemotherapeutic Agents
The compound’s structure, which includes a bromophenyl group, may make it a candidate for the development of new chemotherapeutic agents. The need for new agents is high due to the side effects and resistance associated with current treatments. Its potential efficacy and toxicity could be explored through in vitro studies .
Safety And Hazards
Propriétés
IUPAC Name |
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3/c1-2-3-4-10-26-20(27)16-9-8-14(12-17(16)23-21(26)28)19-24-18(25-29-19)13-6-5-7-15(22)11-13/h5-9,11-12H,2-4,10H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKFQYBUCJUWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2951959.png)
![methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2951960.png)
![ethyl {2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2951961.png)

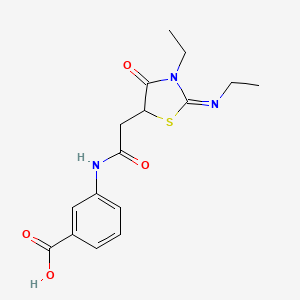
![1-(3,4-Dichlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2951965.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951967.png)
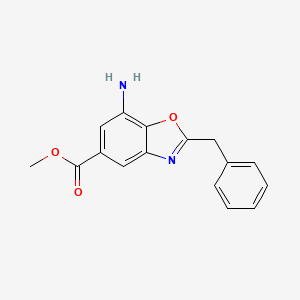
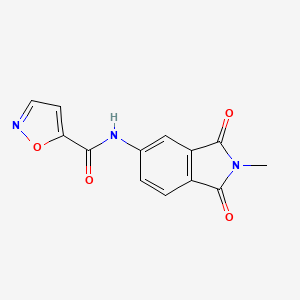
![(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2951971.png)
![3-Methyl-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2951974.png)
![methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/no-structure.png)

